molecular formula C3H8N3O6PS-2 B1262934 N-phosphonatotaurocyamine(2-)

N-phosphonatotaurocyamine(2-)

Cat. No. B1262934
M. Wt: 245.15 g/mol
InChI Key: JOYGYOHHMWVUFM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phosphonatotaurocyamine(2-) is dianion of N-phosphotaurocyamine arising from deprotonation of phosphoramidate and sulfonate OH groups and protonation of the guanidino group;  major species at pH 7.3. It is a conjugate base of a N-phosphotaurocyamine.

Scientific Research Applications

Antitumor Activity

N-phosphonatotaurocyamine(2-) and related compounds have shown potential in cancer treatment. Nitrogen-containing bisphosphonates (N-BPs) have been found to exert anticancer activity. These compounds interact with various cell types, including macrophages, endothelial cells, and tumor cells, and stimulate the cytotoxicity of γδ T cells. This antitumor activity is an important area of ongoing preclinical research (Clézardin, 2011).

Inhibition of Mitochondrial Adenine Nucleotide Translocase

A new endogenous ATP analog (ApppI) formed as a result of the inhibition of the mevalonate pathway by N-BPs has been reported. This analog inhibits the mitochondrial adenine nucleotide translocase (ANT) and is responsible for apoptosis induced by nitrogen-containing bisphosphonates. This mechanism provides a new understanding of the action of N-BPs and their potential therapeutic applications (Mönkkönen et al., 2006).

Environmental Chemistry

Phosphonates, including N-phosphonatotaurocyamine(2-), have unique environmental interactions due to their strong interaction with surfaces. This leads to significant removal in technical and natural systems, affecting their environmental behavior. Understanding their environmental chemistry is crucial for assessing their impact and potential uses (Nowack, 2003).

Cardioprotective Agents

Certain phosphonate analogs have shown potential as cardioprotective agents. Their mechanism involves the activation of cardiac P2X receptor, which has been beneficial in heart failure models. This research suggests new therapeutic avenues for heart diseases using these compounds (Kumar et al., 2010).

Osteoblast Proliferation and Wound Healing

Low concentrations of amino-bisphosphonates, a related class of compounds, have been found to stimulate human keratinocyte proliferation and enhance in vitro wound healing. This suggests potential clinical applications beyond their traditional use in treating bone disorders (Renó et al., 2012).

Antiresorptive Agents in Metabolic Bone Diseases

Bisphosphonates are important antiresorptive agents used in the treatment of metabolic bone diseases, including osteoporosis and tumor-associated osteolysis. Their high affinity for calcium allows them to target bone mineral and inhibit osteoclast function, making them effective in treating these diseases (Rogers et al., 2000).

Antimicrobial Properties

Phosphonates, including N-phosphonatotaurocyamine(2-), have demonstrated novel antibacterial and anticancer activities. Their biochemical properties make them effective in inhibiting enzymes that metabolize phosphate and pyrophosphate substrates (Turhanen et al., 2021).

properties

Product Name

N-phosphonatotaurocyamine(2-)

Molecular Formula

C3H8N3O6PS-2

Molecular Weight

245.15 g/mol

IUPAC Name

2-[amino-(phosphonatoamino)methylidene]azaniumylethanesulfonate

InChI

InChI=1S/C3H10N3O6PS/c4-3(6-13(7,8)9)5-1-2-14(10,11)12/h1-2H2,(H,10,11,12)(H5,4,5,6,7,8,9)/p-2

InChI Key

JOYGYOHHMWVUFM-UHFFFAOYSA-L

Canonical SMILES

C(CS(=O)(=O)[O-])[NH+]=C(N)NP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phosphonatotaurocyamine(2-)
Reactant of Route 2
N-phosphonatotaurocyamine(2-)
Reactant of Route 3
N-phosphonatotaurocyamine(2-)
Reactant of Route 4
N-phosphonatotaurocyamine(2-)
Reactant of Route 5
N-phosphonatotaurocyamine(2-)
Reactant of Route 6
N-phosphonatotaurocyamine(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.